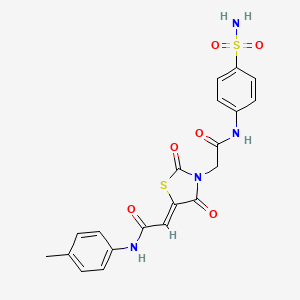
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound featuring a thiazolidine ring, a sulfamoylphenyl group, and a p-tolylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:
- **Formation of the Thiazolidine Ring
生物活性
The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a thiazolidine core with multiple functional groups that are hypothesized to contribute to its biological activity. The presence of the sulfamoyl group is particularly noteworthy due to its known interactions with various biological targets.
Research indicates that thiazolidine derivatives often exert their effects through several mechanisms:
- PPARγ Activation : Many thiazolidines, including this compound, may activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .
- Anticancer Activity : Thiazolidin derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies have shown that certain thiazolidin compounds can trigger both extrinsic and intrinsic apoptotic pathways in HeLa cells .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive bacteria, making them potential candidates for treating bacterial infections .
Antitumor Activity
A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidin-4-one derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives, particularly those structurally similar to our compound, exhibited significant antiproliferative effects with IC50 values lower than standard chemotherapeutics like irinotecan .
Antibacterial Activity
The compound's antibacterial properties were assessed through in vitro experiments against several bacterial strains. The results showed promising inhibition rates against Gram-positive bacteria, suggesting potential use as an antibiotic agent .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested for its ability to inhibit tumor growth in cultured human cancer cells. The study found that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the compound's effectiveness against Staphylococcus aureus. The results indicated a marked reduction in bacterial colonies when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Data Tables
特性
IUPAC Name |
2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S2/c1-12-2-4-13(5-3-12)22-17(25)10-16-19(27)24(20(28)31-16)11-18(26)23-14-6-8-15(9-7-14)32(21,29)30/h2-10H,11H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYJHXNVQMEKF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













